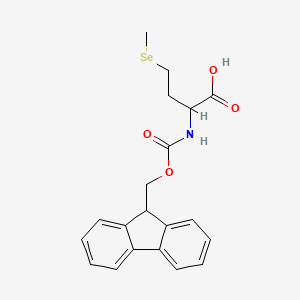
Fmoc-DL-selenomethionine
Übersicht
Beschreibung
Fmoc-DL-selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium. The compound is modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This modification facilitates the incorporation of selenomethionine into peptides and proteins, aiding in structural determination and the study of peptide-protein interactions .
Wirkmechanismus
Target of Action
Fmoc-DL-selenomethionine is a compound that combines the properties of selenomethionine and the 9-fluorenylmethoxycarbonyl (Fmoc) group . Selenomethionine, a naturally occurring amino acid found in some plant materials, plays an essential role as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione . The Fmoc group is a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
Selenomethionine, on the other hand, acts as an antioxidant, depleting ROS and aiding in the formation and recycling of glutathione .
Biochemical Pathways
The selenomethionine cycle (SeMTC) is a crucial pathway for the metabolism of selenium . Four enzymes involved in the cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes play a role in the metabolism of selenium, and their expression levels can be upregulated under selenium stress .
Pharmacokinetics
It is known that the organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium .
Result of Action
The introduction of selenium into proteins via this compound can facilitate solid-phase and solution structural determination and the study of peptide-protein interactions . This is particularly useful in proteomics research .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol . Additionally, the use of green calcium (II) iodide as a protective agent for the Fmoc protecting group can enable mild orthogonal ester hydrolysis conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-selenomethionine typically involves the protection of the amino group of selenomethionine with the Fmoc group. This can be achieved under standard conditions using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-DL-selenomethionine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: β-mercaptoethanol or dithiothreitol (DTT).
Deprotection: Piperidine in DMF.
Major Products Formed
Oxidation: Selenoxide.
Reduction: Selenide.
Deprotection: Free selenomethionine.
Wissenschaftliche Forschungsanwendungen
Fmoc-DL-selenomethionine has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-selenomethionine: Similar in structure but typically refers to the L-isomer.
Fmoc-L-selenomethionine: The L-isomer of selenomethionine with an Fmoc protecting group.
Fmoc-D-selenomethionine: The D-isomer of selenomethionine with an Fmoc protecting group.
Uniqueness
Fmoc-DL-selenomethionine is unique in that it contains both D- and L-isomers of selenomethionine, making it a racemic mixture. This can be advantageous in certain applications where the presence of both isomers is beneficial. Additionally, the Fmoc group provides a convenient handle for peptide synthesis, allowing for the incorporation of selenium into peptides and proteins with ease .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJGLAOGAWHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


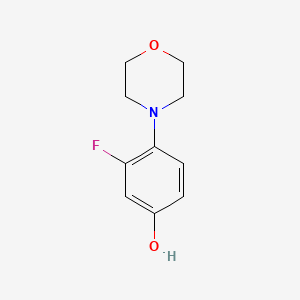
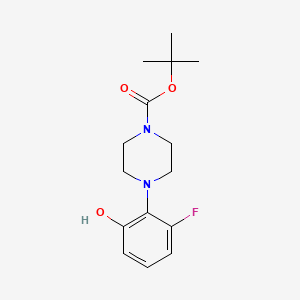
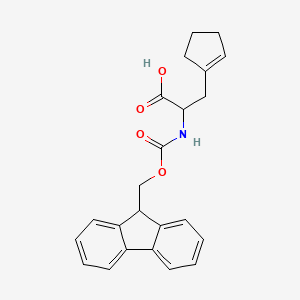
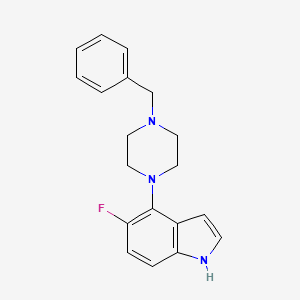
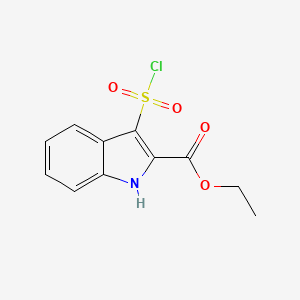
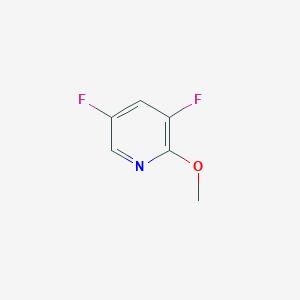
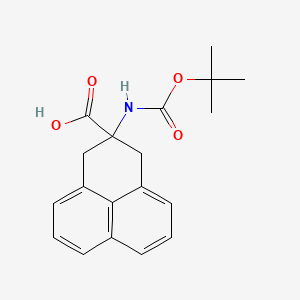
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)






